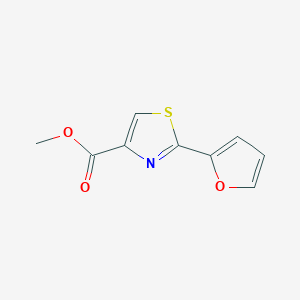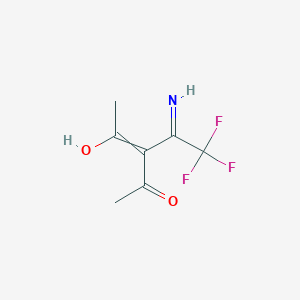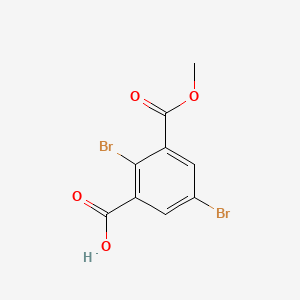![molecular formula C22H24O10 B13660971 5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one is a complex organic compound with a chromen-4-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Methoxymethoxylation: Introduction of methoxymethoxy groups to the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the chromen-4-one structure.
Cyclization: Formation of the chromen-4-one backbone through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxymethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular signaling processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-2-[3-methoxy-4,5-dimethoxyphenyl]-7-methoxy-4H-chromen-4-one
- 5-Hydroxy-2-[3,4,5-trimethoxyphenyl]-7-methoxy-4H-chromen-4-one
Uniqueness
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one is unique due to the presence of multiple methoxymethoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
Molekularformel |
C22H24O10 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
5-hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)chromen-4-one |
InChI |
InChI=1S/C22H24O10/c1-25-10-29-14-7-15(23)21-16(24)9-17(32-18(21)8-14)13-5-19(28-4)22(31-12-27-3)20(6-13)30-11-26-2/h5-9,23H,10-12H2,1-4H3 |
InChI-Schlüssel |
RPYOUYJXTXLFIV-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OCOC)OCOC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)
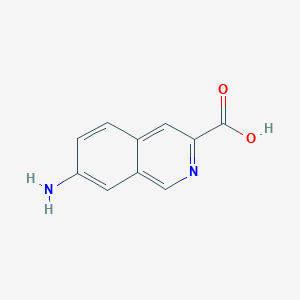
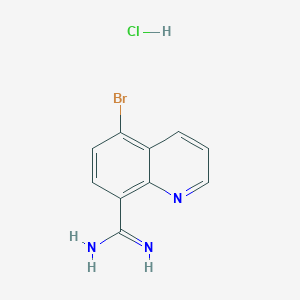
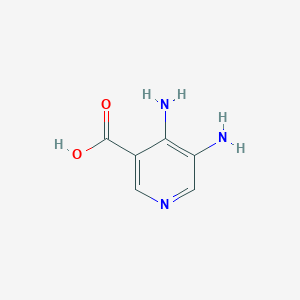
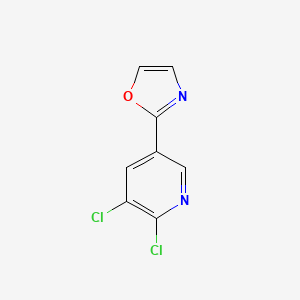
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
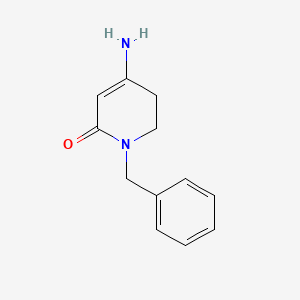
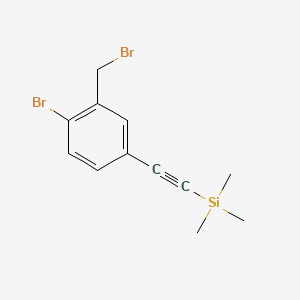
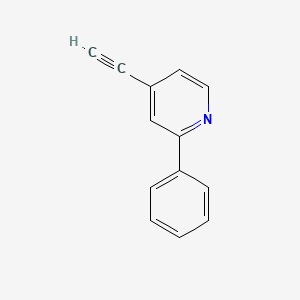
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
